6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride
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Description
The compound is a derivative of piperidone, which is a class of compounds that serve as precursors to the piperidine ring . Piperidones are of particular interest due to their unique biochemical properties and are key intermediates in the synthesis of many alkaloid natural products and drug candidates .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Chemical Reactions Analysis
The compound likely participates in reactions similar to other piperidones. For instance, piperidones have been synthesized using various catalysts and methods, including ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Role in Memory and Cognitive Effects
- Pro-cognitive Effects of Angiotensin IV : Angiotensin IV and its analogs have shown potential in enhancing memory and cognitive functions. Their effects are believed to be mediated through interactions with dopamine receptors, suggesting a role for similar compounds in neurological research and potential therapeutic applications for cognitive disorders (Braszko, 2010).
2. Development of Analytical Methods
- High-Performance Thin-Layer Chromatography for Linagliptin : Linagliptin, a drug with a related structure, has been analyzed using high-performance thin-layer chromatography (HPTLC), demonstrating the utility of such compounds in developing and validating analytical methods for pharmaceuticals (Rode & Tajne, 2021).
3. Synthesis and Catalytic Applications
- Hybrid Catalysts in Organic Synthesis : Compounds with pyrimidine scaffolds, similar to the mentioned chemical, are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications. The use of hybrid catalysts for synthesizing such scaffolds has been extensively reviewed, highlighting their importance in the development of new therapeutic agents (Parmar, Vala, & Patel, 2023).
4. Chemical and Biological Studies on Hydantoin Derivatives
- Research on Hydantoin Derivatives : Hydantoin derivatives, structurally related to the mentioned compound, are of significant interest in medicinal chemistry due to their varied biological activities. A review of their synthesis and potential therapeutic applications offers insights into the chemical versatility and application of similar compounds (Shaikh et al., 2023).
5. Carbon Dioxide Conversion
- CO2 Conversion into Value-Added Chemicals : The use of ionic liquids as catalysts for converting CO2 into quinazoline-2,4(1H,3H)-diones showcases the potential of related compounds in environmental chemistry and sustainable chemical synthesis (Zhang et al., 2023).
Properties
IUPAC Name |
6-(3-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-9(15)5-8(12-10(13)16)14-4-2-3-7(11)6-14;/h5,7H,2-4,6,11H2,1H3,(H,12,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZUWUJFKUPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCCC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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